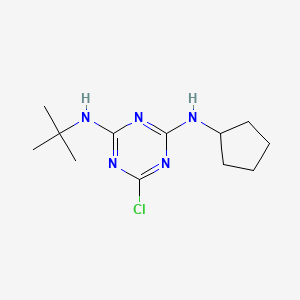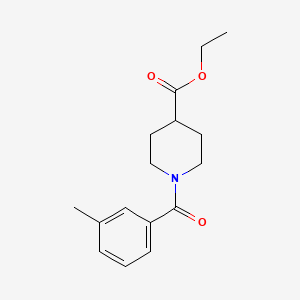
3-anilino-1-(5-methyl-2-furyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-1-(5-methyl-2-furyl)-1-propanone, also known as MAFP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Aplicaciones Científicas De Investigación
3-anilino-1-(5-methyl-2-furyl)-1-propanone has been used in a variety of scientific research applications. One of the most common uses of 3-anilino-1-(5-methyl-2-furyl)-1-propanone is as a selective inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a key role in the production of arachidonic acid, a precursor to a variety of inflammatory mediators. By inhibiting cPLA2, 3-anilino-1-(5-methyl-2-furyl)-1-propanone can help to reduce inflammation in a variety of disease states.
In addition to its use as a cPLA2 inhibitor, 3-anilino-1-(5-methyl-2-furyl)-1-propanone has also been studied for its potential as a tool for studying endocannabinoid signaling. This compound has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, 3-anilino-1-(5-methyl-2-furyl)-1-propanone can help to increase the levels of anandamide in the body, which can have a variety of effects on the endocannabinoid system.
Mecanismo De Acción
The mechanism of action of 3-anilino-1-(5-methyl-2-furyl)-1-propanone is complex and involves the inhibition of specific enzymes. As mentioned above, 3-anilino-1-(5-methyl-2-furyl)-1-propanone inhibits cPLA2 and FAAH, which results in a reduction in the production of inflammatory mediators and an increase in the levels of endocannabinoids, respectively. In addition to these effects, 3-anilino-1-(5-methyl-2-furyl)-1-propanone has also been found to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
3-anilino-1-(5-methyl-2-furyl)-1-propanone has a variety of biochemical and physiological effects. As a cPLA2 inhibitor, 3-anilino-1-(5-methyl-2-furyl)-1-propanone can help to reduce inflammation in a variety of disease states, including arthritis, asthma, and cardiovascular disease. In addition, 3-anilino-1-(5-methyl-2-furyl)-1-propanone's inhibition of FAAH can have a variety of effects on the endocannabinoid system, including pain relief, appetite stimulation, and mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-anilino-1-(5-methyl-2-furyl)-1-propanone in lab experiments is its specificity. This compound has been found to selectively inhibit cPLA2 and FAAH, which makes it a valuable tool for studying the roles of these enzymes in various disease states. However, there are also some limitations to using 3-anilino-1-(5-methyl-2-furyl)-1-propanone in lab experiments. For example, this compound can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Direcciones Futuras
There are many potential future directions for research on 3-anilino-1-(5-methyl-2-furyl)-1-propanone. One area of interest is the development of more efficient synthesis methods for this compound. In addition, researchers are interested in exploring the potential of 3-anilino-1-(5-methyl-2-furyl)-1-propanone as a therapeutic agent for a variety of disease states, including inflammation, pain, and mood disorders. Finally, there is also interest in using 3-anilino-1-(5-methyl-2-furyl)-1-propanone as a tool for studying the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
The synthesis of 3-anilino-1-(5-methyl-2-furyl)-1-propanone involves the reaction of aniline with 5-methyl-2-furanone in the presence of a catalyst. This reaction results in the formation of 3-anilino-1-(5-methyl-2-furyl)-1-propanone. The purity of the synthesized compound can be improved through recrystallization.
Propiedades
IUPAC Name |
3-anilino-1-(5-methylfuran-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-7-8-14(17-11)13(16)9-10-15-12-5-3-2-4-6-12/h2-8,15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENDYJGQKDXZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-1-(5-methyl-2-furyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)

![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)



![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)



![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)
![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)